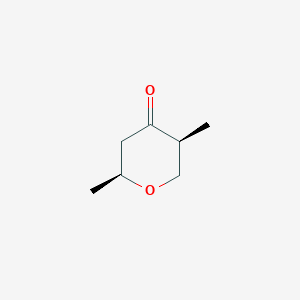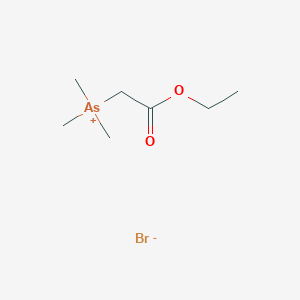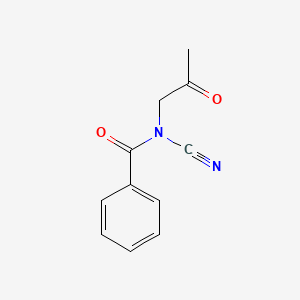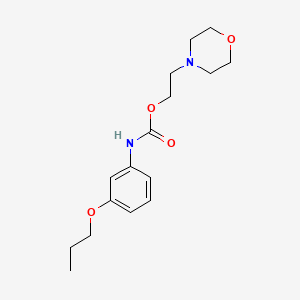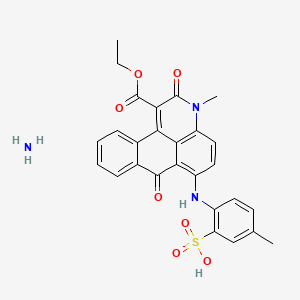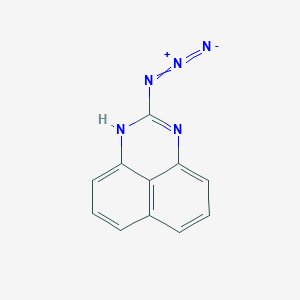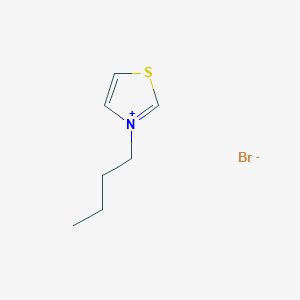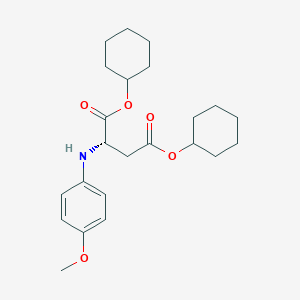
Dicyclohexyl N-(4-methoxyphenyl)-L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl N-(4-methoxyphenyl)-L-aspartate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a dicyclohexyl group, a 4-methoxyphenyl group, and an L-aspartate moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl N-(4-methoxyphenyl)-L-aspartate typically involves the reaction of dicyclohexylcarbodiimide (DCC) with 4-methoxyaniline and L-aspartic acid. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure the formation of the desired product . The reaction mechanism involves the activation of the carboxyl group of L-aspartic acid by DCC, followed by nucleophilic attack by 4-methoxyaniline to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl N-(4-methoxyphenyl)-L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Dicyclohexyl N-(4-methoxyphenyl)-L-aspartate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new
Propriétés
Numéro CAS |
63257-63-6 |
|---|---|
Formule moléculaire |
C23H33NO5 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
dicyclohexyl (2S)-2-(4-methoxyanilino)butanedioate |
InChI |
InChI=1S/C23H33NO5/c1-27-18-14-12-17(13-15-18)24-21(23(26)29-20-10-6-3-7-11-20)16-22(25)28-19-8-4-2-5-9-19/h12-15,19-21,24H,2-11,16H2,1H3/t21-/m0/s1 |
Clé InChI |
UIXYEXJQVASDDF-NRFANRHFSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N[C@@H](CC(=O)OC2CCCCC2)C(=O)OC3CCCCC3 |
SMILES canonique |
COC1=CC=C(C=C1)NC(CC(=O)OC2CCCCC2)C(=O)OC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


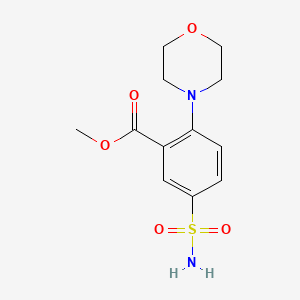
![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)
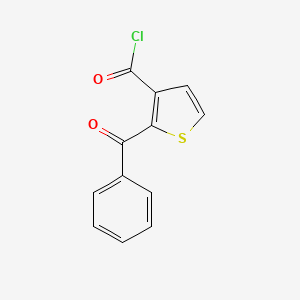
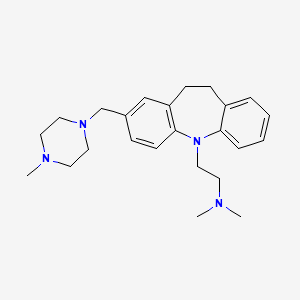
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione](/img/structure/B14494585.png)
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)
